Ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group, a sulfanylidene group, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate typically involves the condensation of ethyl acetoacetate with aromatic aldehydes in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the product is obtained through a series of steps including cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Scientific Research Applications
Ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanylidene group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides
- 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides
Uniqueness
Ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate is unique due to its combination of functional groups and its diazinane ring structure. This combination provides distinct chemical reactivity and potential biological activity that sets it apart from similar compounds.
Properties
Molecular Formula |
C14H17N3O5S |
---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-methyl-6-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-22-12(18)10-11(15-13(23)16-14(10,2)19)8-4-6-9(7-5-8)17(20)21/h4-7,10-11,19H,3H2,1-2H3,(H2,15,16,23) |
InChI Key |
MZJXZKVHHNSFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=S)NC1(C)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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